REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[S:10])SC.O.[NH2:12][NH2:13]>C(O)C>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[S:10])[NH:12][NH2:13] |f:1.2|
|
Name
|
methyl N-(3-methoxypropyl)dithiocarbamate
|
Quantity
|
100.2 g
|
Type
|
reactant
|
Smiles
|
COCCCNC(SC)=S
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4.5 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated and to the residue
|
Type
|
ADDITION
|
Details
|
were added water and diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The diethyl ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCCNC(NN)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |